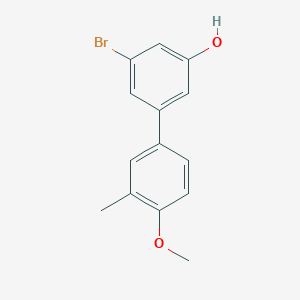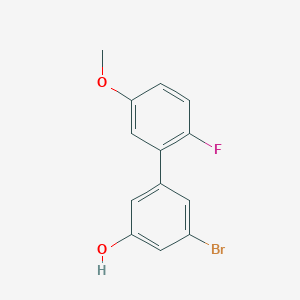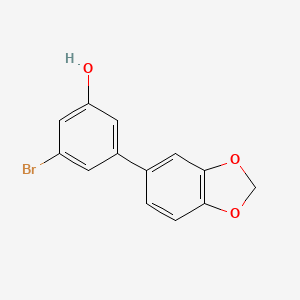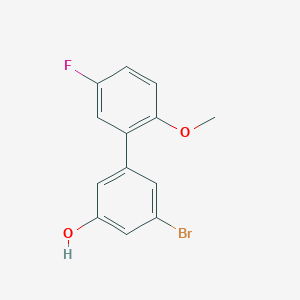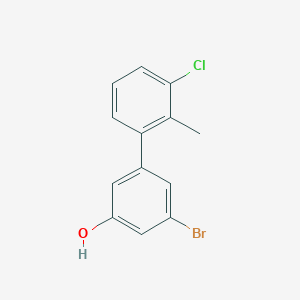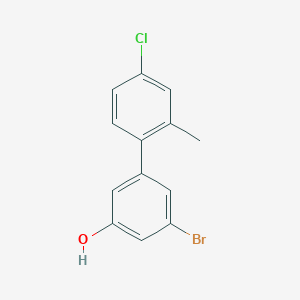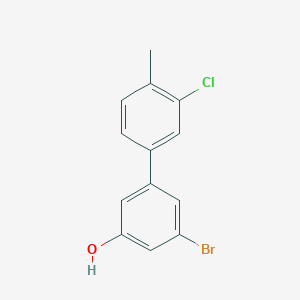
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% (3B5C4MPP) is a synthetic chemical compound that has a wide range of applications in scientific research. Due to its unique chemical properties, 3B5C4MPP has been used for many years in lab experiments as a reagent, catalyst, and inhibitor.
Mecanismo De Acción
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% is a brominated phenol, which means that it contains both a bromine atom and a phenol group. The bromine atom is responsible for the chemical’s reactivity, while the phenol group is responsible for its solubility in water. The bromine atom can react with other molecules, while the phenol group can form hydrogen bonds with other molecules. This allows 3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% to interact with other molecules and catalyze reactions.
Biochemical and Physiological Effects
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to have antioxidant, antimicrobial, and anti-inflammatory properties. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, 3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% has been shown to have a protective effect on cells and tissues, and it has been shown to reduce the risk of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in water. In addition, it is highly reactive and can be used as a reagent, catalyst, or inhibitor in various experiments. However, there are some limitations to using 3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% in lab experiments. It is toxic and should be handled with care, and it can produce hazardous by-products if not used properly.
Direcciones Futuras
There are many potential future directions for research into 3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95%. One possibility is to further study its biochemical and physiological effects. Another is to explore its potential applications in other areas, such as food and drug production. Additionally, further research into its mechanism of action and its advantages and limitations for lab experiments could lead to new and improved uses for 3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95%.
Métodos De Síntesis
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% is synthesized via a two-step reaction process. First, 3-chloro-4-methylphenol is reacted with bromine in an aqueous solution of sodium hydroxide. The reaction between the two components produces 3-bromo-4-methylphenol. Then, 3-bromo-4-methylphenol is reacted with 3-chloro-5-phenylphenol in an aqueous solution of sulfuric acid. This produces 3-bromo-5-(3-chloro-4-methylphenyl)phenol. The final product is 95% pure.
Aplicaciones Científicas De Investigación
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent, catalyst, and inhibitor in various lab experiments. For example, it has been used in organic synthesis reactions, as a catalyst for the synthesis of polymers, and as an inhibitor of enzymes. It has also been used in the synthesis of pharmaceuticals, pesticides, and other chemicals.
Propiedades
IUPAC Name |
3-bromo-5-(3-chloro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c1-8-2-3-9(6-13(8)15)10-4-11(14)7-12(16)5-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINOKHIAPNDSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686417 |
Source


|
| Record name | 5-Bromo-3'-chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-93-9 |
Source


|
| Record name | 5-Bromo-3'-chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



